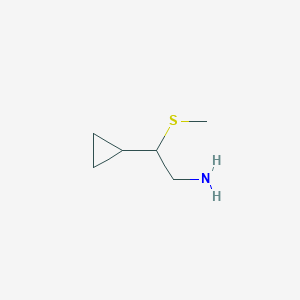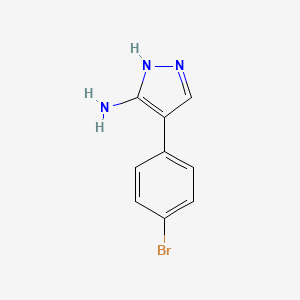![molecular formula C24H22ClN3O2 B2548208 N-[(4-Chlorphenyl)methyl]-2-{1-[(2-Methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamid CAS No. 1286716-89-9](/img/structure/B2548208.png)
N-[(4-Chlorphenyl)methyl]-2-{1-[(2-Methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide, is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. Although the specific compound is not directly mentioned in the provided papers, we can infer some general information based on the structure and the related compounds discussed in the papers.
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions that may include the formation of heterocyclic rings, amide bond formation, and aromatic substitutions. Paper discusses a compound with a chlorobenzyl group and an acetamide moiety, which suggests that similar synthetic strategies could be employed for the synthesis of the target compound. The synthesis could involve the use of chlorobenzyl halides and acetamide precursors under appropriate reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized by the presence of a cyclic core containing atoms other than carbon, such as nitrogen in the case of pyrrolopyridine. The orthorhombic crystal system mentioned in paper for a related compound indicates that the target compound might also crystallize in a similar system, depending on its molecular symmetry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of the compound would likely involve the functional groups present in its structure. The acetamide group is a common site for nucleophilic attack, and the aromatic chlorobenzyl moiety could undergo various substitution reactions, as suggested by the reactivity of related compounds in paper . The heterocyclic core of the compound would also influence its reactivity, potentially undergoing electrophilic substitution or participating in the formation of angular heterocycles as seen in the reactions described in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its polarity, solubility, and melting point. The orthorhombic crystal structure mentioned in paper provides insight into the solid-state properties of a related compound, which could be extrapolated to predict the crystallinity and stability of the target compound. The acetamide group could also influence the compound's hydrogen bonding potential, affecting its solubility in various solvents.
Wissenschaftliche Forschungsanwendungen
- Die synthetisierten Derivate dieser Verbindung wurden auf ihre in-vitro-antibakterielle Aktivität gegen bakterielle (sowohl grampositive als auch gramnegative) und Pilzarten untersucht .
- Die gleichen Derivate wurden auch auf ihre Antitumoraktivität gegen die östrogenrezeptor-positive humane Brustadenokarzinom-Zelllinie (MCF7) unter Verwendung des Sulforhodamine B (SRB)-Assays untersucht .
- Diese Ergebnisse deuten darauf hin, dass diese Verbindungen als Leitstrukturen für ein rationales Drug-Design dienen könnten .
- Eine andere verwandte Verbindung, 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamid-Derivate, wurde synthetisiert und auf ihre antioxidative Aktivität untersucht .
Antibakterielle Aktivität
Antitumoraktivität
Molekular-Docking-Studien
Antioxidative Eigenschaften
Weitere potenzielle Anwendungen
Zusammenfassend lässt sich sagen, dass diese Verbindung in antimikrobiellen und antikanzerogenen Kontexten vielversprechend ist und ihre molekulare Struktur weitere Untersuchungen auf potenzielle therapeutische Anwendungen rechtfertigt. Forscher könnten ihre Eigenschaften und Mechanismen weiterhin untersuchen, um neue Anwendungen in der Medizin und verwandten Bereichen aufzudecken. 🌟
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c1-17-4-2-3-5-20(17)15-27-12-10-19-11-13-28(24(30)23(19)27)16-22(29)26-14-18-6-8-21(25)9-7-18/h2-13H,14-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOSPBEDTVVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)
![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)



![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)


![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)